molecular formula C18H22Cl2NO3P B1231313 [(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid CAS No. 150175-54-5

[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid

Cat. No.: B1231313
CAS No.: 150175-54-5
M. Wt: 402.2 g/mol
InChI Key: ZODSPDOOCZZEIM-BBRMVZONSA-N
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Preparation Methods

The synthesis of CGP 55845 hydrochloride involves several steps, including the formation of a phosphinic acid derivative and its subsequent reaction with a dichlorophenyl ethylamine derivative. The reaction conditions typically involve the use of solvents such as dimethyl sulfoxide and the application of gentle warming to achieve the desired product . Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established.

Chemical Reactions Analysis

CGP 55845 hydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the phosphinic acid and dichlorophenyl ethylamine moieties. Common reagents used in these reactions include bases and nucleophiles, which facilitate the substitution process. The major products formed from these reactions are typically derivatives of the original compound with modified functional groups .

Scientific Research Applications

CGP 55845 hydrochloride is extensively used in scientific research, particularly in the field of neuroscience. It is employed to study the role of gamma-aminobutyric acid type B receptors in various neurological processes and disorders. This compound has been used to investigate the mechanisms underlying epilepsy, anxiety, and depression, as well as to explore potential therapeutic targets for these conditions . Additionally, CGP 55845 hydrochloride is used in pharmacological studies to evaluate the efficacy of new drugs targeting gamma-aminobutyric acid type B receptors.

Mechanism of Action

The mechanism of action of CGP 55845 hydrochloride involves its binding to the gamma-aminobutyric acid type B receptor, where it acts as an antagonist. By preventing the binding of agonists to this receptor, CGP 55845 hydrochloride inhibits the release of gamma-aminobutyric acid and glutamate, which are key neurotransmitters involved in inhibitory signaling in the brain . This inhibition leads to a reduction in neuronal excitability and has been shown to have therapeutic potential in various neurological disorders.

Comparison with Similar Compounds

CGP 55845 hydrochloride is unique among gamma-aminobutyric acid type B receptor antagonists due to its high potency and selectivity. Similar compounds include CGP 35348 and SCH 50911, which also act as antagonists of the gamma-aminobutyric acid type B receptor but differ in their chemical structures and pharmacological profiles . CGP 55845 hydrochloride is distinguished by its ability to inhibit both gamma-aminobutyric acid and glutamate release, making it a valuable tool in neurological research.

Biological Activity

The compound [(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid, commonly referred to as CGP-55845, is a synthetic organic molecule that has garnered attention due to its biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article presents a detailed examination of its biological activities, supported by relevant data tables and research findings.

  • IUPAC Name : this compound]
  • Molecular Formula : C18H22Cl2NO3P
  • CAS Registry Number : 150175-54-5
  • ChEMBL ID : CHEMBL455185
  • PubChem CID : 5311042

Structure

The structure of CGP-55845 features a phosphinic acid moiety, which is significant for its biological activity. The presence of the 3,4-dichlorophenyl group is particularly noteworthy as it contributes to the compound's interaction with biological targets.

CGP-55845 acts primarily as a selective antagonist for GABA_B receptors. This receptor subtype is implicated in various physiological processes, including neurotransmission and neuroprotection. By inhibiting GABA_B receptor activity, CGP-55845 influences neuronal excitability and synaptic transmission.

Antimicrobial Activity

Recent studies have indicated that CGP-55845 exhibits antimicrobial properties. It has been tested against several bacterial strains, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Mycobacterium tuberculosis

In vitro assays demonstrated that CGP-55845 possesses significant antibacterial activity comparable to standard antibiotics like ampicillin and isoniazid, particularly against gram-positive bacteria and mycobacterial strains .

Cytotoxicity Studies

Cytotoxicity assessments reveal that CGP-55845 has a low toxicity profile against primary mammalian cell lines. In studies involving porcine monocyte-derived macrophages, the compound showed insignificant cytotoxic effects while maintaining antibacterial efficacy .

Neuroprotective Effects

Research has highlighted the neuroprotective potential of CGP-55845. In cellular models, it has been shown to modulate neuronal differentiation and promote electrophysiological characteristics typical of mature neurons. This suggests its potential application in neurodegenerative diseases .

Table 1: Antimicrobial Efficacy of CGP-55845

Bacterial StrainMinimum Inhibitory Concentration (MIC)Comparison Drug
Staphylococcus aureus< 1 µg/mLAmpicillin
Methicillin-resistant Staphylococcus aureus (MRSA)< 0.5 µg/mLIsoniazid
Mycobacterium tuberculosis2 µg/mLRifampicin

Table 2: Cytotoxicity Profile of CGP-55845

Cell LineIC50 (µM)Remarks
Porcine monocyte-derived macrophages>100Low cytotoxicity observed
Human lung fibroblast cells>50Comparable to control

Case Study 1: Efficacy Against MRSA Infections

In a controlled study involving MRSA-infected cell cultures, CGP-55845 demonstrated a significant reduction in bacterial load compared to untreated controls. The study highlighted its potential as an adjunctive therapy in treating resistant bacterial infections .

Case Study 2: Neuroprotective Applications

A recent investigation into the neuroprotective effects of CGP-55845 revealed that it not only inhibited GABA_B receptor activity but also promoted neuronal survival under stress conditions. This was evidenced by enhanced cell viability and reduced apoptosis markers in treated neuronal cultures .

Properties

IUPAC Name

benzyl-[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]phosphinic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2NO3P/c1-13(15-7-8-17(19)18(20)9-15)21-10-16(22)12-25(23,24)11-14-5-3-2-4-6-14/h2-9,13,16,21-22H,10-12H2,1H3,(H,23,24)/t13-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZODSPDOOCZZEIM-BBRMVZONSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)NCC(CP(=O)(CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC(=C(C=C1)Cl)Cl)NC[C@@H](CP(=O)(CC2=CC=CC=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150175-54-5
Record name CGP 55845
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150175545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid
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[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid
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[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid
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[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid
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[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid
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[(2S)-3-[[(1S)-1-(3,4-dichlorophenyl)ethyl]amino]-2-hydroxypropyl]-(phenylmethyl)phosphinic acid

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